2-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole
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Overview
Description
2-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole typically involves multiple steps:
Formation of the pyrimidine core: This can be achieved through the reaction of appropriate fluorinated and methoxylated aromatic compounds with suitable reagents.
Piperazine attachment: The pyrimidine core is then reacted with piperazine under controlled conditions to form the intermediate compound.
Oxadiazole ring formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrimidine and oxadiazole moieties are key to its biological activity, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[[4-[5-Fluoro-6-(4-chlorophenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole
- 2-[[4-[5-Fluoro-6-(4-methylphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole
Uniqueness
The unique combination of the fluorinated pyrimidine and oxadiazole rings, along with the piperazine linker, distinguishes this compound from others
Properties
IUPAC Name |
2-[[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O2/c1-13-23-24-16(28-13)11-25-7-9-26(10-8-25)19-17(20)18(21-12-22-19)14-3-5-15(27-2)6-4-14/h3-6,12H,7-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYYCJGYJPRFSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CCN(CC2)C3=NC=NC(=C3F)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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